REACTION_CXSMILES
|
[Cl:1][C:2]1[CH:41]=[CH:40][C:5]([CH2:6][C:7]2[N:11]3[N:12]=[C:13]([NH:23][C:24]4[CH:28]=[C:27]([CH3:29])[N:26](CC5C=CC(OC)=CC=5)[N:25]=4)[CH:14]=[C:15]([CH2:16][N:17]4[CH2:22][CH2:21][O:20][CH2:19][CH2:18]4)[C:10]3=[N:9][C:8]=2[CH3:39])=[C:4]([F:42])[CH:3]=1>FC(F)(F)C(O)=O>[Cl:1][C:2]1[CH:41]=[CH:40][C:5]([CH2:6][C:7]2[N:11]3[N:12]=[C:13]([NH:23][C:24]4[CH:28]=[C:27]([CH3:29])[NH:26][N:25]=4)[CH:14]=[C:15]([CH2:16][N:17]4[CH2:18][CH2:19][O:20][CH2:21][CH2:22]4)[C:10]3=[N:9][C:8]=2[CH3:39])=[C:4]([F:42])[CH:3]=1
|
Name
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3-(4-chloro-2-fluorobenzyl)-N-(1-(4-methoxybenzyl)-5-methyl-1H-pyrazol-3-yl)-2-methyl-8-(morpholinomethyl)imidazo[1,2-b]pyridazin-6-amine
|
Quantity
|
0.447 g
|
Type
|
reactant
|
Smiles
|
ClC1=CC(=C(CC2=C(N=C3N2N=C(C=C3CN3CCOCC3)NC3=NN(C(=C3)C)CC3=CC=C(C=C3)OC)C)C=C1)F
|
Name
|
|
Quantity
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10 mL
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Type
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solvent
|
Smiles
|
FC(C(=O)O)(F)F
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Control Type
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UNSPECIFIED
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Setpoint
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120 °C
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Conditions are dynamic
|
1
|
Details
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See reaction.notes.procedure_details.
|
Type
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CUSTOM
|
Details
|
Seal with a crimp
|
Type
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CUSTOM
|
Details
|
cap
|
Type
|
CUSTOM
|
Details
|
Partition between EA and water that
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Type
|
WASH
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Details
|
Wash the organic phase three times with NaOH aqueous
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Type
|
DRY_WITH_MATERIAL
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Details
|
Dry over anhydrous magnesium sulfate
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Type
|
FILTRATION
|
Details
|
Filter
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Type
|
CONCENTRATION
|
Details
|
concentrate in vacuo
|
Type
|
CUSTOM
|
Details
|
Purify on silica gel (EA→10% methanol:EA)
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Name
|
|
Type
|
product
|
Smiles
|
ClC1=CC(=C(CC2=C(N=C3N2N=C(C=C3CN3CCOCC3)NC3=NNC(=C3)C)C)C=C1)F
|
Type | Value | Analysis |
---|---|---|
AMOUNT: AMOUNT | 0.52 mmol | |
AMOUNT: MASS | 0.246 g | |
YIELD: CALCULATEDPERCENTYIELD | 68.4% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |